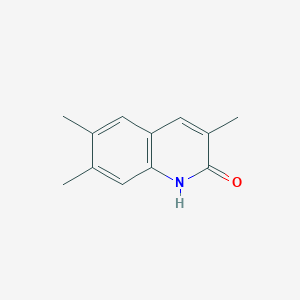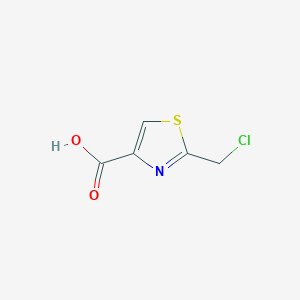![molecular formula C8H16ClNO B2535745 (6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride CAS No. 2138204-86-9](/img/structure/B2535745.png)
(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2138204-86-9 . It has a molecular weight of 177.67 . The IUPAC name for this compound is ( (1S,2S,5S)-6-oxabicyclo [3.2.1]octan-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride” is 1S/C8H15NO.ClH/c9-4-6-1-2-8-3-7 (6)5-10-8;/h6-8H,1-5,9H2;1H . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
“(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the novel synthesis of 2‐Alkoxy‐3‐hydroxytropones and 2,7‐Dihydroxytropones, demonstrating its role in organic synthesis and chemical transformations (Zinser, Henkel, & Föhlisch, 2004).
- It has been involved in the study of photorearrangement of 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones to 2-alkyl-3-oxatricyclo[3.3.0.02,8]octane-4,6-diones, showcasing its utility in photochemical studies (Mori, Kasai, & Takeshita, 1988).
Applications in Organic Chemistry
- Research has demonstrated its use in the synthesis and reactivity of various organic compounds, highlighting its versatility in organic chemistry (Ranise et al., 1990).
- It plays a significant role in the stereospecific reactions of aryltellurium(IV) trichlorides with cyclohexene, providing insights into organometallic chemistry and stereochemistry (Borecka et al., 1995).
Biological and Pharmacological Research
- Its derivatives have been synthesized to explore their potential as nicotinic acetylcholine receptor-ligands, showing the relevance in medicinal chemistry and neurochemistry (Bhatti et al., 2008).
- The compound has been utilized in the synthesis of molecules with antitumor and glycosidase inhibitors activity, indicating its potential in drug discovery and cancer research (Khlevin et al., 2012).
Safety and Hazards
The safety information for “(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
6-oxabicyclo[3.2.1]octan-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-6-1-2-8-3-7(6)5-10-8;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTDYKUKTVKPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B2535664.png)
![N-{[1,1'-biphenyl]-4-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2535665.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2535667.png)
![1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2535668.png)

![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)




![8-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2535678.png)
